molecular formula C15H22O B8348425 1-Cyclohexyl-2-phenylpropanol

1-Cyclohexyl-2-phenylpropanol

Cat. No.: B8348425
M. Wt: 218.33 g/mol
InChI Key: BQVVSRKZBGMAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-phenylpropanol is a secondary alcohol with a cyclohexyl group attached to the first carbon and a phenyl group on the second carbon of a propanol backbone. The presence of both cyclohexyl and phenyl groups suggests high lipophilicity, which may influence solubility, reactivity, and biological activity, such as blood-brain barrier penetration or receptor binding .

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-cyclohexyl-2-phenylpropan-1-ol

InChI

InChI=1S/C15H22O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2,4-5,8-9,12,14-16H,3,6-7,10-11H2,1H3

InChI Key

BQVVSRKZBGMAHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C2CCCCC2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 1-Cyclohexyl-2-phenylpropanol with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
1-Cyclohexyl-2-phenylpropanol* C₁₅H₂₂O ~218.3 Hydroxyl, cyclohexyl, phenyl High lipophilicity; potential CNS activity (inferred)
1-(Cyclohexylamino)-2-propanol C₉H₁₉NO 157.29 Hydroxyl, cyclohexylamino Chemical intermediate; lower lipophilicity due to amino group
CP 47,497 (cyclohexylphenol derivative) C₂₁H₃₂O₂ 316.48 Phenolic hydroxyl, dimethylheptyl Synthetic cannabinoid receptor agonist
1-(2-Cyclopropylphenoxy)-3-(diethylamino)propan-2-ol C₁₆H₂₃NO₂S 325.43 Cyclopropane, sulfamate, diethylamino Potential adrenergic modulation

*Hypothetical data inferred from structural analogs.

Physicochemical Properties

  • Solubility: Amino groups (as in 1-(Cyclohexylamino)-2-propanol) increase water solubility, whereas phenyl/cyclohexyl groups enhance lipid solubility. This trade-off impacts bioavailability and therapeutic applications .
  • Reactivity: Hydroxyl groups in propanol derivatives participate in hydrogen bonding, while sulfamate or sulfonyl groups (e.g., in ) introduce electrophilic sites for alkylation or conjugation .

Research Findings and Implications

  • Anticancer Potential: Nitrosoureas () show delayed hematopoietic toxicity, suggesting that 1-Cyclohexyl-2-phenylpropanol’s lipophilicity might require dose optimization to mitigate similar side effects .
  • Cannabinoid Analogues: CP 47,497’s activity underscores the role of cyclohexyl-phenol interactions in receptor binding, a framework applicable to designing 1-Cyclohexyl-2-phenylpropanol derivatives for neurological targets .
  • Synthetic Flexibility: Substitutions on the propanol backbone (e.g., cyclopropyl, sulfonyl) enable diverse applications, from adrenergic agents () to alkylating chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.